![molecular formula C10H9BrN4S B5586077 4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5586077.png)
4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
1,2,4-Triazole derivatives, including those with bromobenzylidene, amino, methyl, and thiol substitutions, are known for their broad pharmacological and chemical applications. They are used in various fields, including medicine, agriculture, and material science, due to their significant biological activities and chemical versatility (Parchenko, 2019).
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or basic conditions. Variations in substituents allow for the development of compounds with diverse chemical and biological properties. Eco-friendly procedures, such as those employing microwave irradiation and water as a solvent, have been developed to enhance the synthesis efficiency and sustainability of these compounds (de Souza et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms, which provides a platform for various chemical modifications. This structure is crucial for the compounds' biological activities and interactions with biological targets. Advanced techniques such as X-ray crystallography have been used to elucidate the crystal structures and understand the molecular interactions of these compounds (Tothadi et al., 2013).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and cycloaddition, which can be utilized to introduce different functional groups and generate structurally diverse molecules. These reactions are foundational for the development of compounds with desired properties and activities (Makki et al., 2019).
properties
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFBUNGJAZANOX-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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